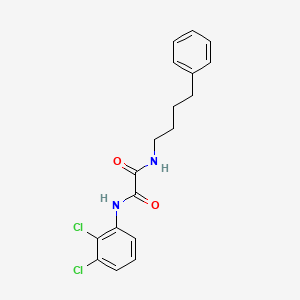![molecular formula C20H21N3O2 B11555188 2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that features a phenoxy group, an indole moiety, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Hydrazide Formation: The phenoxyacetic acid intermediate is then converted to its corresponding hydrazide by reaction with hydrazine hydrate.
Condensation with Indole Derivative: The hydrazide is then condensed with an indole-3-carbaldehyde derivative under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and indole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and indole groups.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted phenoxy or indole derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and indole groups can interact with various enzymes and receptors, potentially leading to biological activity. The acetohydrazide linkage may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethoxyphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 2-[(2,6-Dimethylphenoxy)methyl]oxirane
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-7-6-8-15(2)20(14)25-13-19(24)22-21-11-16-12-23(3)18-10-5-4-9-17(16)18/h4-12H,13H2,1-3H3,(H,22,24)/b21-11+ |
InChI Key |
BGISILJAOPBVCK-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dichlorobenzoyloxy)-4-[(E)-{[(4-propanamidophenyl)formamido]imino}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11555112.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11555117.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555119.png)
![5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide](/img/structure/B11555121.png)
![N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11555124.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555134.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555137.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11555138.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)
![(1E)-1-[(2E)-1-(cyclohex-1-en-1-yl)but-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11555152.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11555177.png)
